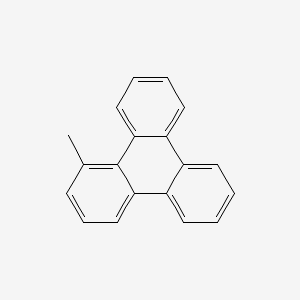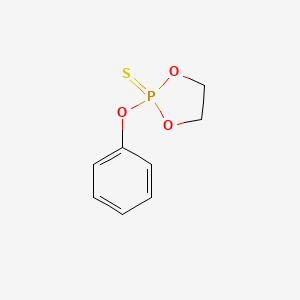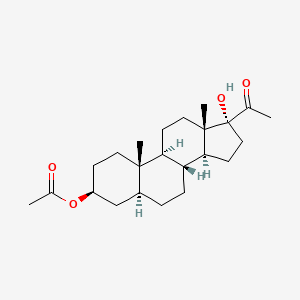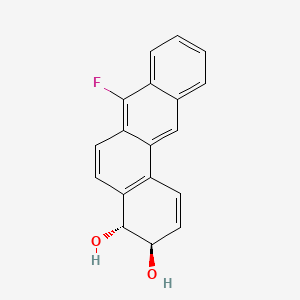
trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene: is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by the presence of two hydroxyl groups and a fluorine atom attached to a benz(a)anthracene framework. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with benz(a)anthracene.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Dihydroxylation: The dihydroxylation of the 3,4 positions is often carried out using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Hydrogenation: The final step involves the hydrogenation of the double bond between the 3 and 4 positions using a catalyst like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of solvents, reagents, and catalysts is also optimized to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can target the aromatic ring or the hydroxyl groups, leading to various hydrogenated products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions not occupied by the hydroxyl or fluorine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of fully hydrogenated benz(a)anthracene derivatives.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
科学的研究の応用
Chemistry
In chemistry, trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology
Biologically, this compound is investigated for its potential mutagenic and carcinogenic properties. It serves as a probe to understand the metabolic pathways involved in the bioactivation of polycyclic aromatic hydrocarbons.
Medicine
In medicine, research focuses on its potential as a chemotherapeutic agent. The compound’s ability to form DNA adducts makes it a candidate for studying mechanisms of action in cancer therapy.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.
作用機序
The mechanism of action of trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene involves its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, such as DNA, leading to the formation of DNA adducts. This interaction can result in mutagenesis and carcinogenesis. The primary molecular targets include cytochrome P450 enzymes and epoxide hydrolase, which facilitate the formation of dihydrodiol epoxides, the ultimate carcinogenic metabolites.
類似化合物との比較
Similar Compounds
- trans-3,4-Dihydroxy-3,4-dihydrobenzo(a)anthracene
- trans-5,6-Dihydroxy-5,6-dihydrobenzo(a)anthracene
- trans-8,9-Dihydroxy-8,9-dihydrobenzo(a)anthracene
Uniqueness
The presence of the fluorine atom in trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene distinguishes it from other similar compounds. This fluorine substitution can significantly alter the compound’s electronic properties, reactivity, and biological activity. The fluorine atom can also influence the compound’s metabolic stability and its interaction with biological targets, making it a unique subject of study in various scientific fields.
特性
CAS番号 |
89577-38-8 |
|---|---|
分子式 |
C18H13FO2 |
分子量 |
280.3 g/mol |
IUPAC名 |
(3R,4R)-7-fluoro-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H13FO2/c19-17-11-4-2-1-3-10(11)9-15-12-7-8-16(20)18(21)14(12)6-5-13(15)17/h1-9,16,18,20-21H/t16-,18-/m1/s1 |
InChIキー |
AYSYSODSLPUONT-SJLPKXTDSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2F)[C@H]([C@@H](C=C4)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2F)C(C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



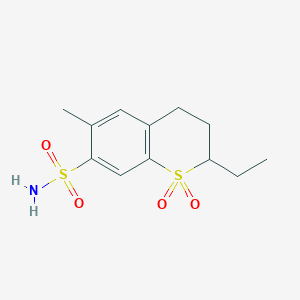
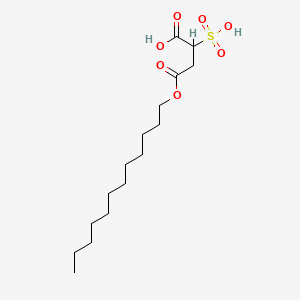
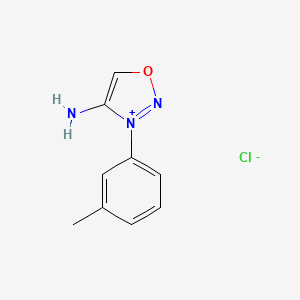

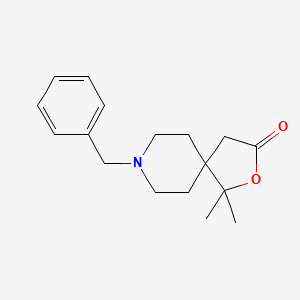

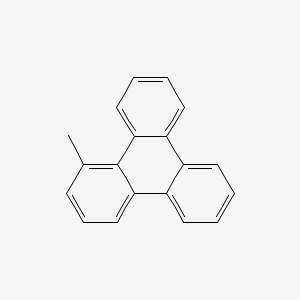
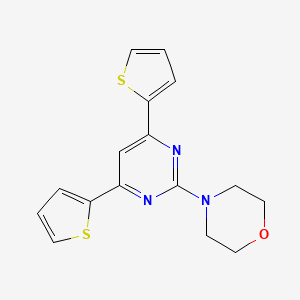
![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)
